molecular formula C9H14N2O2S B3003175 Tert-butyl 2-(1,3-thiazol-2-ylamino)acetate CAS No. 2248360-32-7

Tert-butyl 2-(1,3-thiazol-2-ylamino)acetate

Cat. No.: B3003175
CAS No.: 2248360-32-7
M. Wt: 214.28
InChI Key: CVQVKCCTCKZPMP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1,3-thiazol-2-ylamino)acetate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

tert-butyl 2-(1,3-thiazol-2-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)6-11-8-10-4-5-14-8/h4-5H,6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQVKCCTCKZPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1,3-thiazol-2-ylamino)acetate typically involves the reaction of tert-butyl bromoacetate with 2-aminothiazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1,3-thiazol-2-ylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Tert-butyl 2-(1,3-thiazol-2-ylamino)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,3-thiazol-2-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of their activity. Additionally, the ester group can undergo hydrolysis to release the active thiazole moiety, which can then interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(1,3-thiazol-2-ylamino)propanoate: Similar structure but with a propanoate ester group.

    Tert-butyl 2-(1,3-thiazol-2-ylamino)butanoate: Similar structure but with a butanoate ester group.

    Tert-butyl 2-(1,3-thiazol-2-ylamino)pentanoate: Similar structure but with a pentanoate ester group.

Uniqueness

Tert-butyl 2-(1,3-thiazol-2-ylamino)acetate is unique due to its specific ester group, which influences its reactivity and solubility. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with biological targets and its stability under various conditions.

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